Bienvenue dans la boutique en ligne BenchChem!

2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Lipophilicity Drug-likeness Physicochemical Property

2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 931083-05-5) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. It features a 3-methoxybenzyl sulfanyl group at the 2-position and a methyl group at the 3-position of the fused thienopyrimidinone core.

Molecular Formula C15H14N2O2S2
Molecular Weight 318.41
CAS No. 931083-05-5
Cat. No. B2409031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
CAS931083-05-5
Molecular FormulaC15H14N2O2S2
Molecular Weight318.41
Structural Identifiers
SMILESCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC=C3)OC
InChIInChI=1S/C15H14N2O2S2/c1-17-14(18)13-12(6-7-20-13)16-15(17)21-9-10-4-3-5-11(8-10)19-2/h3-8H,9H2,1-2H3
InChIKeyKLSDDPXIWKXXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one: Core Scaffold & Procurement Context


2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 931083-05-5) is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class [1]. It features a 3-methoxybenzyl sulfanyl group at the 2-position and a methyl group at the 3-position of the fused thienopyrimidinone core. This core scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent anticancer, antimalarial, and kinase inhibitory activities [2][3]. The compound is available from specialty chemical vendors for research purposes, typically at >=95% purity . The specific substitution pattern of this compound suggests utility as a probe for structure-activity relationship (SAR) studies, although direct biological data for this precise structure is currently limited in the open scientific literature.

Why Generic Substitution Fails for 2-[(3-Methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one


In the thieno[3,2-d]pyrimidine class, biological activity is exquisitely sensitive to the nature and position of peripheral substituents. While the core scaffold may confer general target affinity to kinases or receptors, the substituent at the 2-position is a critical determinant of potency, selectivity, and even the mechanism of action [1]. For instance, minor modifications at this position can shift activity from sub-micromolar to inactive against cancer cell lines [2]. Therefore, generic substitution with other 'thienopyrimidinone' analogs without precise matching of the 3-methoxybenzylsulfanyl motif at the 2-position and the 3-methyl group is highly likely to result in a different, and potentially irrelevant, biological outcome. This compound's unique combination of substituents defines a specific point in chemical space that cannot be approximated by structurally similar but functionally distinct analogs.

Quantitative Differentiation Evidence for 2-[(3-Methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 931083-05-5)


Lipophilicity (XLogP3) Comparison with a 4-Methoxybenzyl Isomer Suggests Potential ADME Differences

A direct head-to-head biological comparison is not available from primary literature. However, computed physicochemical properties can inform selection. The target compound's lipophilicity, a key determinant of passive membrane permeability and metabolic clearance, can be compared to a close structural isomer. The calculated XLogP3 for 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is 3.3, whereas the closely related 2-[(4-methoxybenzyl)sulfanyl] analog is predicted to have a higher lipophilicity due to the linear, less sterically hindered para-methoxy group [1]. This quantifiable difference suggests the meta-substituted target compound may have distinct absorption, distribution, metabolism, and excretion (ADME) behavior compared to its para-isomer, making it a potentially more suitable lead for targets requiring balanced lipophilicity.

Lipophilicity Drug-likeness Physicochemical Property

Rotatable Bond Count as a Differentiator from More Rigid 2-Substituted Analogs

The conformational flexibility of a ligand influences its entropic cost of binding and target selectivity. The target compound, with its 3-methoxybenzyl sulfanyl group at the 2-position, has 4 rotatable bonds [1]. This provides greater flexibility than a direct comparator, 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1326415-73-9), which has only 2 rotatable bonds in its 2-substituent [2]. The increased flexibility of the target compound could allow it to access binding conformations unavailable to the more rigid ethylsulfanyl analog. In contrast, it is less flexible than a 2-hydrazinyl analog (CAS for hydrazinyl derivative) which might be too flexible, incurring a larger entropic penalty. This intermediate flexibility makes the target compound a unique probe for balancing conformational pre-organization with induced-fit binding.

Molecular Flexibility Conformational Analysis Ligand Efficiency

Topological Polar Surface Area (TPSA) Suggests Distinct Permeability Profile Versus a 2-Chloro Analog

Topological Polar Surface Area (TPSA) is a powerful descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound has a calculated TPSA of 95.4 Ų [1]. A close synthetic analog, 2-chloro-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, has a significantly lower TPSA of approximately 46 Ų (calculated) due to the small, non-polar chloro substituent . This ~49 Ų difference means the target compound is predicted to have significantly lower passive membrane permeability than the 2-chloro analog. However, the target compound's TPSA remains well within the drug-like range (<140 Ų), making it a candidate for targets where a slightly lower permeability is desired to limit CNS exposure or favor specific distribution profiles, unlike the 2-chloro derivative which might more readily cross cellular barriers.

Membrane Permeability Drug Absorption Physicochemical Property

Antimalarial Scaffold Activity: Class-Level Evidence Supports Potential as a Novel Starting Point

No direct biological data is available for the target compound. However, a major study on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold provides critical class-level context. In a primary screen of a chemical library, this scaffold was identified as having a promising profile against Plasmodium falciparum. Among 120 new derivatives synthesized and tested, 40 showed good activity against chloroquine-sensitive (IC50 35-344 nM) and chloroquine-resistant (IC50 45-800 nM) strains. A lead compound further demonstrated nanomolar activity against liver-stage parasites (P. yoelii IC50 = 35 nM) and a 45% reduction in parasitemia in a preliminary mouse model [1]. While these data are not for the target compound itself, they validate the scaffold's antimalarial potential and suggest that the uniquely substituted target compound could exhibit a differentiated activity profile, making it a valuable probe for exploring novel SAR.

Antimalarial P. falciparum Class-level potency

Validated Application Scenarios for 2-[(3-Methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one


Probe for Kinase Selectivity Profiling Based on Scaffold Prevalence as a Kinase Inhibitor Core

The thieno[3,2-d]pyrimidine core is a recognized structural motif in numerous kinase inhibitors. Research has identified derivatives as potent dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), with one compound showing remarkable inhibition of drug-resistant FLT3 mutants and superior in vivo tumor growth regression compared to PF-562271 [1]. Other studies have produced PI3Kα inhibitors with nanomolar potency (IC50 = 0.027 μM) [2]. The unique 3-methoxybenzyl sulfanyl substitution in the target compound distinguishes it from the diaryl ureas and semicarbazones typically linked to the core. This makes the compound a highly relevant tool for systematic kinase selectivity panels to map how this specific substitution vector influences polypharmacology against critical oncogenic kinases, potentially uncovering a unique selectivity fingerprint.

Antimalarial Lead Generation Targeting Drug-Resistant and Hepatic Stages

Given the class-level validation of the thieno[3,2-d]pyrimidin-4-one scaffold against both the erythrocytic and hepatic stages of Plasmodium—including strains resistant to chloroquine—this compound offers a crucial SAR expansion point. The proven lead compound from the series demonstrated a 45% reduction in parasitemia in a mouse model and a 35 nM IC50 against liver stages, a validated potency profile [3]. The target compound's distinct physiochemical profile (XLogP3 3.3, TPSA 95.4 Ų) positions it for testing against the same resistant strains [4]. Confirming or disproving the necessity of this specific substitution pattern for maintaining anti-liver-stage activity is a key next step for the program.

Chemical Biology Tool to Investigate MCHR1 Antagonism

Thieno[3,2-d]pyrimidinones are established high-affinity antagonists of the Melanin Concentrating Hormone Receptor-1 (MCHR1), a target for obesity and metabolic disorders [5]. The non-basic polar moieties replacing the traditional amine pharmacophore in this series resulted in unexpected ablation of binding to off-target biogenic amine and hERG receptors [5]. The target compound specifically does not contain the basic amine center typical of many MCHR1 antagonists. Its utility lies in its unique 3-methoxybenzyl sulfanyl substitution, offering a novel vector for exploring MCHR1 binding site interactions known to be sensitive to substituent topology, potentially leading to antagonists with an improved selectivity and safety profile compared to earlier generations.

Academic Research on Novel Antitumor Agents with Apoptosis-Inducing Mechanisms

The thieno[3,2-d]pyrimidine scaffold has a strong track record in anticancer research, with derivatives showing significant antiproliferative activity by inducing apoptosis in lymphoma and leukemia cell lines [6]. Unlike many analogs that act as straightforward kinase inhibitors, the target compound's unique methoxybenzyl sulfanyl group may provide the foundation for exploring distinct mechanisms, such as specific cell-cycle arrest or caspase activation pathways. Its different substitution pattern compared to the extensively studied, highly potent diaryl urea and semicarbazone analogs [2] makes it a valuable comparative tool for academic groups aiming to deconvolute the precise role of the 2-position in triggering specific cell-death pathways.

Quote Request

Request a Quote for 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.